2-chloro-5-(trifluoromethoxy)benzonitrile
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Overview
Description
2-chloro-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
The synthesis of 2-chloro-5-(trifluoromethoxy)benzonitrile can be achieved through several methods. One common synthetic route involves the Sandmeyer reaction, where 2-chloro-5-trifluoromethylaniline is reacted with copper cyanide or sodium cyanide . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions are required.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles, leading to the formation of amides or other derivatives.
Common reagents used in these reactions include copper cyanide, sodium cyanide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-5-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with proteins or enzymes. This interaction can lead to changes in the activity of the target molecules, making the compound useful in various applications .
Comparison with Similar Compounds
2-chloro-5-(trifluoromethoxy)benzonitrile can be compared with other similar compounds such as:
- 2-chloro-5-(trifluoromethyl)benzonitrile
- 4-(trifluoromethyl)benzonitrile
- 2-chloro-5-nitrobenzotrifluoride
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications. The presence of the trifluoromethoxy group in this compound makes it unique and potentially more versatile in certain applications .
Properties
CAS No. |
1261644-07-8 |
---|---|
Molecular Formula |
C8H3ClF3NO |
Molecular Weight |
221.6 |
Purity |
95 |
Origin of Product |
United States |
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